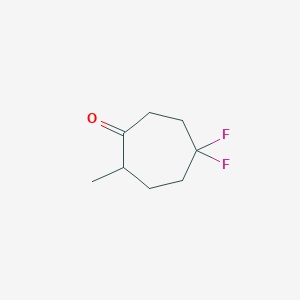

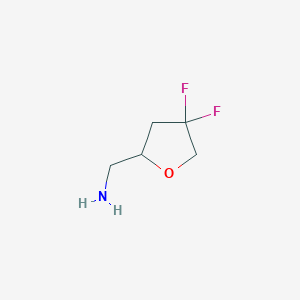

5,5-Difluoro-2-methylcycloheptan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

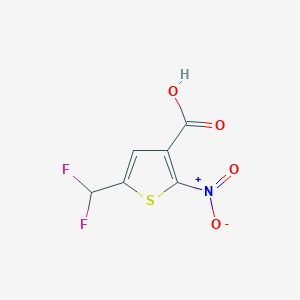

The compound of interest, 5,5-Difluoro-2-methylcycloheptan-1-one, is a fluorinated cycloheptanone derivative. Fluorinated compounds are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which can be leveraged in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of fluorinated cycloheptanone derivatives can be complex due to the challenges associated with the introduction of fluorine atoms into organic molecules. In the context of related compounds, the synthesis of 5-substituted 2-methylcycloheptanones has been achieved with high yields through the treatment of substituted cyclohexanones with diazoethane, followed by equilibration in methanolic sodium carbonate to favor the trans isomer . Although the specific synthesis of 5,5-Difluoro-2-methylcycloheptan-1-one is not detailed, the methodologies applied to similar structures could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated cycloheptane derivatives is influenced by the presence of fluorine atoms, which can affect the conformational equilibria due to their electronegativity and size. For instance, studies on 4,4-difluoro-1,1-dimethylcycloheptane have shown that at low temperatures, it predominantly exists in a twist-chair conformation . This suggests that the introduction of fluorine atoms can stabilize certain conformations in cycloheptane derivatives, which may also be true for 5,5-Difluoro-2-methylcycloheptan-1-one.

Chemical Reactions Analysis

The reactivity of fluorinated cycloheptanones can be expected to differ from their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms. For example, the reaction of pentafluorophenyl propynoate under flash vacuum pyrolysis yielded a pentafluorinated cyclohepta[b]furan-2-one, which upon treatment with sodium methoxide, produced a mixture of methoxy-tetrafluoro derivatives . This indicates that fluorinated cycloheptanones can undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of 5,5-Difluoro-2-methylcycloheptan-1-one.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as increased stability, lipophilicity, and altered boiling points. The presence of fluorine atoms can also lead to high molecular dipoles, as seen in the case of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which has a molecular dipole of 6.2 D . These properties are crucial for the potential applications of fluorinated compounds in various industries. The specific physical and chemical properties of 5,5-Difluoro-2-methylcycloheptan-1-one would need to be determined experimentally, but it can be hypothesized that they would be significantly influenced by the presence of the difluoro groups.

Applications De Recherche Scientifique

Nuclear Magnetic Resonance Spectroscopy and Conformational Studies :

- Studies on derivatives of cycloheptane and cycloheptene, which are structurally related to 5,5-Difluoro-2-methylcycloheptan-1-one, show insights into their conformational equilibration. These studies are crucial for understanding the molecular structure and behavior of such compounds (Glazer et al., 1972).

Synthesis of Heterocyclic Compounds :

- The compound 5,5-difluoro-1-methyl-3-pyrrolin-2-one, a derivative, is used in the Diels-Alder reaction to produce gem-difluorinated heterocyclic compounds, demonstrating its potential in synthetic organic chemistry (Tajima & Fuchigami, 2002).

Ring-Fluorinated Hetero- and Carbocycle Synthesis :

- The compound plays a role in the synthesis of ring-fluorinated hetero- and carbocycles, showcasing its utility in creating structurally diverse and potentially biologically active compounds (Ichikawa et al., 2002).

Synthesis of Polyfluorinated Compounds :

- Research on polyfluorinated compounds based on the cycloheptane ring system highlights the synthesis and structural properties of these compounds, which are relevant to materials science and pharmaceuticals (Dodsworth et al., 1984).

Photochromism Studies :

- Investigations into the photochromic reactions of derivatives of cycloheptanone, related to 5,5-Difluoro-2-methylcycloheptan-1-one, in the single-crystalline phase have implications for materials science, particularly in the development of light-responsive materials (Irie et al., 2000).

Synthetic Methods Development :

- The development of synthetic methods for generating fluorinated compounds, using related cycloheptanone structures, is important in organic synthesis and the production of pharmaceuticals (Fourrière et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H227, H315, H318, H335 . These indicate that it is combustible, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5,5-difluoro-2-methylcycloheptan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c1-6-2-4-8(9,10)5-3-7(6)11/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHHCNXCAWSWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CCC1=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-2-methylcycloheptan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)